(5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
(5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a methoxyaniline group, and a trimethoxyphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 2-aminothiazole with 4-methoxyaniline and 2,3,4-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of corresponding quinones or other oxidized derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of (5E)-2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one
- 2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-thione
- 2-(4-methoxyanilino)-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazol-4-ol
Uniqueness
(5E)-2-(4-methoxyanil
Properties
Molecular Formula |
C20H20N2O5S |
---|---|
Molecular Weight |
400.4 g/mol |
IUPAC Name |
(5E)-2-(4-methoxyphenyl)imino-5-[(2,3,4-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C20H20N2O5S/c1-24-14-8-6-13(7-9-14)21-20-22-19(23)16(28-20)11-12-5-10-15(25-2)18(27-4)17(12)26-3/h5-11H,1-4H3,(H,21,22,23)/b16-11+ |
InChI Key |
UALYDCLXMQOGKZ-LFIBNONCSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=C(C(=C(C=C3)OC)OC)OC)/S2 |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)S2 |
Origin of Product |
United States |
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